![molecular formula C12H17NO2 B1643058 4-[2-(1-Pyrrolidinyl)ethoxy]phenol CAS No. 23877-68-1](/img/structure/B1643058.png)
4-[2-(1-Pyrrolidinyl)ethoxy]phenol
Übersicht
Beschreibung
Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Die Verbindung enthält einen Pyrrolidinring, ein fünfgliedriger Stickstoffheterocyclus, der von Medizinalchemikern häufig verwendet wird, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch seine Fähigkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung effizient zu erforschen, zur Stereochemie des Moleküls beizutragen und die dreidimensionale (3D) Abdeckung aufgrund der Nicht-Planarität des Rings zu erhöhen .
Steigerung der biologischen Aktivität
Es wurde berichtet, dass der Pyrrolidinring und seine Derivate, einschließlich Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol, die biologische Aktivität von bioaktiven Molekülen verbessern . Die Struktur-Aktivitäts-Beziehung (SAR) der untersuchten Verbindungen zeigt auch, dass die räumliche Orientierung von Substituenten zu einem unterschiedlichen biologischen Profil von Arzneimittelkandidaten führen kann .
Antibakterielle Aktivität
Die antibakterielle Aktivität der Verbindung kann durch die N'-Substituenten beeinflusst werden. SAR-Untersuchungen zeigten, dass die antibakterielle Aktivität in der folgenden Reihenfolge zunahm: N'-Et < N'-H < N'-Pr < N'-Ph .
Targeting der Leukotrien-A-4-Hydrolase
Die Verbindung könnte potenzielle Anwendungen bei der Zielsetzung der Leukotrien-A-4-Hydrolase, einem menschlichen Enzym, haben . Weitere Untersuchungen sind jedoch erforderlich, um diese Anwendung zu bestätigen.
Pharmakokinetik und Arzneimittelstoffwechsel
Die pharmakokinetischen Eigenschaften der Verbindung, wie Absorption, Verteilung, Metabolismus und Ausscheidung, könnten untersucht werden, um ihr Potenzial als Arzneimittelkandidat zu verstehen .
Chemische Synthese
Die Verbindung könnte als Ausgangsmaterial oder Zwischenprodukt bei der Synthese anderer komplexer organischer Verbindungen verwendet werden .
Eigenschaften
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-3-5-12(6-4-11)15-10-9-13-7-1-2-8-13/h3-6,14H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEFULQLNFBAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298446 | |
| Record name | 4-[2-(1-Pyrrolidinyl)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23877-68-1 | |
| Record name | 4-[2-(1-Pyrrolidinyl)ethoxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23877-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(1-Pyrrolidinyl)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

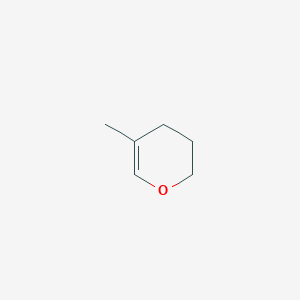
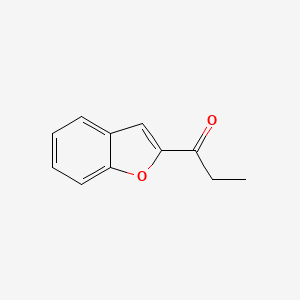

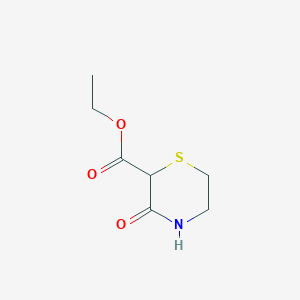
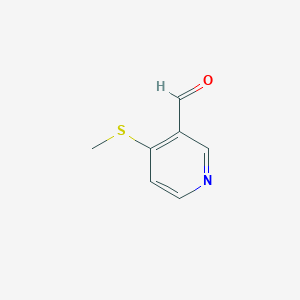
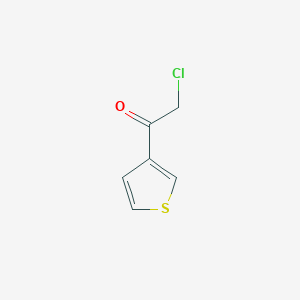

![(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1643000.png)

![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine](/img/structure/B1643013.png)
![ethyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1643014.png)
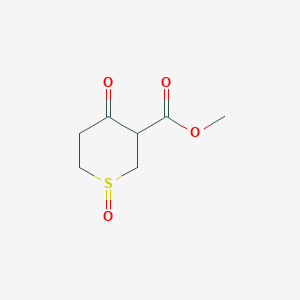
![[5-(Diethoxymethyl)-2-furanyl]trimethylgermane](/img/structure/B1643018.png)
